An In-depth Technical Guide on the Core Properties of 3-Methyl-1-pentyne

An In-depth Technical Guide on the Core Properties of 3-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Methyl-1-pentyne (sec-butylacetylene). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, chemical synthesis, and substance characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents a visual representation of the compound's characteristic chemical reactivity.

General and Physicochemical Properties

3-Methyl-1-pentyne is a terminal alkyne with the chemical formula C₆H₁₀. Its structure features a triple bond at the first carbon position and a chiral center at the third carbon. The following tables summarize its key physical, chemical, and thermodynamic properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylpent-1-yne | [1][2] |

| Synonyms | sec-Butylacetylene | [1] |

| CAS Number | 922-59-8 | [1] |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| Density | 0.735 g/cm³ (at 20°C) | [2][3] |

| Boiling Point | 60 °C (at 760 mmHg) | [3] |

| Melting Point | -102.93 °C (estimate) | [3] |

| Refractive Index (n²⁰/D) | 1.3891 - 1.392 | [3][4] |

| Vapor Pressure | 210 mmHg (at 25°C) | [3] |

| Flash Point | < 0 °C (estimate) | [3] |

| Solubility | Log₁₀(Water Solubility in mol/L) = -1.89 | [5] |

| Octanol/Water Partition Coeff. (LogP) | 1.666 | [3][5] |

Table 2: Thermodynamic and Spectroscopic Properties

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | 119.45 kJ/mol | [5] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 28.42 kJ/mol | [5] |

| Standard Enthalpy of Fusion (ΔfusH°) | 10.75 kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 220.27 kJ/mol | [5] |

| Ionization Energy | 9.79 ± 0.05 eV; 9.98 ± 0.02 eV | [5] |

| Kovats Retention Index (Standard Non-Polar) | 569 | [1] |

| ¹³C NMR | 6 distinct signals expected | [6] |

Safety and Handling

3-Methyl-1-pentyne is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may be fatal if it enters the airways due to its aspiration hazard.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: H225, H304, H315, H319, H335.[1]

Handling should be performed in a well-ventilated area using spark-proof tools and explosion-proof equipment.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats, is mandatory. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames in a tightly closed container.[7]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key properties of volatile organic compounds like 3-Methyl-1-pentyne.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Method 1: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure: The liquid sample (~5-10 mL) is placed in the distilling flask with boiling chips. The flask is heated gently. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.[1]

-

Measurement: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure should be recorded simultaneously.[8]

-

-

Method 2: Thiele Tube Method (Micro Scale)

-

Apparatus Setup: A small sample vial containing 0.5-1.0 mL of the liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the liquid. The assembly is placed in a Thiele tube containing mineral oil.[8]

-

Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]

-

Measurement: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

-

Method: Pycnometry

-

Apparatus: A pycnometer (a glass flask with a precise, known volume) and an analytical balance are required.

-

Procedure: The mass of the clean, dry pycnometer is accurately measured. The pycnometer is then filled with the liquid sample, avoiding air bubbles. The stopper is inserted, and any excess liquid is carefully wiped off.[6][9]

-

Measurement: The filled pycnometer is reweighed. The temperature of the liquid is recorded. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[6]

-

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid.

-

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used. The instrument must be calibrated using a standard of known refractive index (e.g., distilled water).

-

Procedure: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer. The prism is closed and locked.[10]

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs. The refractive index is read from the instrument's scale. The temperature is recorded from the thermometer attached to the prisms.[10]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 3-Methyl-1-pentyne (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (δ = 0.0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay (d1) is crucial for accurate integration in quantitative NMR.[7]

-

Interpretation: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are analyzed to confirm the molecular structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a neat liquid, a single drop of 3-Methyl-1-pentyne is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.[11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[12][13]

-

Data Acquisition: A background spectrum (of the clean, empty salt plates or ATR crystal) is collected first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[14]

-

Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a sharp, strong C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and C-H stretches for sp³ hybridized carbons (~2850-3000 cm⁻¹).

-

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer.[15][16]

-

Ionization and Analysis: The molecules are ionized, typically by Electron Impact (EI), causing fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Interpretation: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation.

-

Chemical Reactivity and Logical Workflows

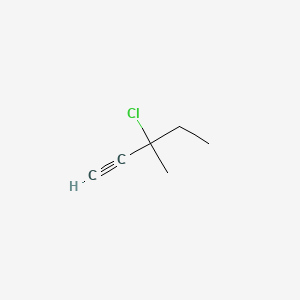

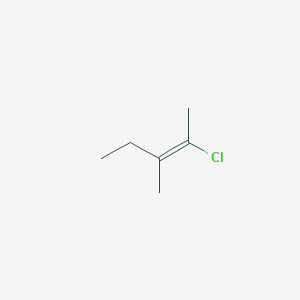

As a terminal alkyne, 3-Methyl-1-pentyne undergoes several characteristic reactions. The acidic nature of the terminal alkyne proton (pKa ≈ 25) and the high electron density of the triple bond are central to its reactivity.[2][17] The following diagram illustrates key reaction pathways.

Caption: Characteristic chemical reactions of a terminal alkyne.

References

- 1. vernier.com [vernier.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. mass.gov [mass.gov]

- 16. mass.gov [mass.gov]

- 17. chem.libretexts.org [chem.libretexts.org]